5-Chloro-8-quinolinyl 4-methoxy-1-naphthalenesulfonate
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Overview
Description
5-Chloro-8-quinolinyl 4-methoxy-1-naphthalenesulfonate is a complex organic compound with the molecular formula C20H14ClNO4S and a molecular weight of 399.848 Da . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-quinolinyl 4-methoxy-1-naphthalenesulfonate typically involves the condensation of 5-chloro-8-quinoline with 4-methoxy-1-naphthalenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as the laboratory methods, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-quinolinyl 4-methoxy-1-naphthalenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
5-Chloro-8-quinolinyl 4-methoxy-1-naphthalenesulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 5-Chloro-8-quinolinyl 4-methoxy-1-naphthalenesulfonate involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It can also inhibit enzymes involved in cell signaling pathways, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-8-quinolinyl 4-methoxy-1-naphthalenesulfonate: Similar structure but with an additional chlorine atom, which may alter its chemical properties and biological activity.
Quinoline derivatives: A broad class of compounds with diverse applications in medicinal chemistry.
Uniqueness
5-Chloro-8-quinolinyl 4-methoxy-1-naphthalenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline ring with a naphthalenesulfonate group makes it a versatile compound for various applications .
Properties
Molecular Formula |
C20H14ClNO4S |
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Molecular Weight |
399.8 g/mol |
IUPAC Name |
(5-chloroquinolin-8-yl) 4-methoxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H14ClNO4S/c1-25-17-10-11-19(14-6-3-2-5-13(14)17)27(23,24)26-18-9-8-16(21)15-7-4-12-22-20(15)18/h2-12H,1H3 |
InChI Key |
MARJJDHUOHHMOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=C4C(=C(C=C3)Cl)C=CC=N4 |
Origin of Product |
United States |
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